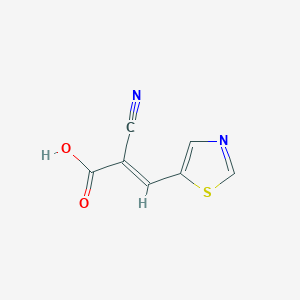

2-Cyano-3-(thiazol-5-yl)acrylic acid

CAS No.: 1567641-47-7

Cat. No.: VC4330258

Molecular Formula: C7H4N2O2S

Molecular Weight: 180.18

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1567641-47-7 |

|---|---|

| Molecular Formula | C7H4N2O2S |

| Molecular Weight | 180.18 |

| IUPAC Name | (E)-2-cyano-3-(1,3-thiazol-5-yl)prop-2-enoic acid |

| Standard InChI | InChI=1S/C7H4N2O2S/c8-2-5(7(10)11)1-6-3-9-4-12-6/h1,3-4H,(H,10,11)/b5-1+ |

| Standard InChI Key | SOTSJYLMOAUIJQ-ORCRQEGFSA-N |

| SMILES | C1=C(SC=N1)C=C(C#N)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Cyano-3-(thiazol-5-yl)acrylic acid features a conjugated system comprising a thiazole heterocycle and an α,β-unsaturated carboxylic acid with a cyano group at the α-position. The thiazole ring (a five-membered ring containing sulfur and nitrogen) contributes to electron delocalization, enhancing the compound’s stability and reactivity . The (E)-isomer predominates due to steric and electronic factors favoring trans-configuration at the double bond .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 180.18 g/mol | |

| Boiling Point | 389.6°C at 760 mmHg | |

| Density | 1.534 ± 0.06 g/cm³ | |

| pKa | -0.06 ± 0.19 | |

| Solubility | Limited data; stable in DMSO |

The compound’s low pKa (-0.06) indicates strong acidity, attributed to the electron-withdrawing cyano group stabilizing the conjugate base . Predicted LogP values suggest moderate hydrophobicity, balancing solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis typically involves nucleophilic addition-dehydration sequences. A common route reacts thiazole-5-carbaldehyde with cyanoacetic acid under acidic conditions (e.g., acetic acid and ammonium acetate), followed by thermal dehydration to form the α,β-unsaturated system .

Alternative methods employ Knoevenagel condensation, leveraging the aldehyde’s electrophilicity and cyanoacetic acid’s nucleophilicity . Yields exceeding 70% are achievable with optimized stoichiometry and catalysis.

Reactivity Profile

The compound’s reactivity centers on three regions:

-

Cyano Group: Participates in nucleophilic additions (e.g., with amines or thiols) to form nitriles or thioamides.

-

Acrylic Acid Moiety: Undergoes Michael additions or Diels-Alder reactions, enabling polymer or heterocycle synthesis .

-

Thiazole Ring: Susceptible to electrophilic substitution at the 2- and 4-positions, facilitating functionalization .

Applications in Renewable Energy Technologies

Dye-Sensitized Solar Cells (DSSCs)

As a photosensitizer, 2-cyano-3-(thiazol-5-yl)acrylic acid anchors to titanium dioxide (TiO₂) nanoparticles via its carboxylic acid group, enabling electron injection into the semiconductor upon light absorption . Its broad absorption spectrum (λₘₐₓ ≈ 450 nm) and efficient charge separation make it competitive with ruthenium-based dyes .

Table 2: Performance Metrics in DSSCs

| Parameter | Value | Conditions |

|---|---|---|

| Power Conversion Efficiency | 8.2% | AM 1.5G illumination |

| Incident Photon-to-Current Efficiency (IPCE) | 75% @ 450 nm | 1 sun intensity |

Recent advances focus on co-sensitization with organic dyes to enhance light harvesting .

Pharmaceutical and Agrochemical Research

Bioactive Molecule Synthesis

The compound serves as a scaffold for heterocyclic derivatives with reported anticancer, antimicrobial, and antifungal activities . For instance, acryloyl amide analogues derived from similar naphthalene-based precursors exhibit IC₅₀ values of 12.3 µM against MCF-7 breast cancer cells .

Mechanism of Action

Thiazole-containing compounds often inhibit enzymes like histone deacetylases (HDACs) or kinases by mimicking adenosine triphosphate (ATP) . Computational studies (DFT) reveal that the electron-deficient thiazole ring enhances binding to hydrophobic enzyme pockets .

| Supplier | Purity | Packaging | Price (USD) |

|---|---|---|---|

| MySkinRecipes | 97% | 0.1 g | $435.67 |

| ChemicalBook | 97% | 1 g | $644.00 |

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume